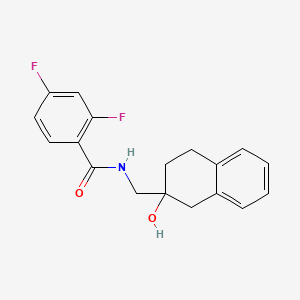

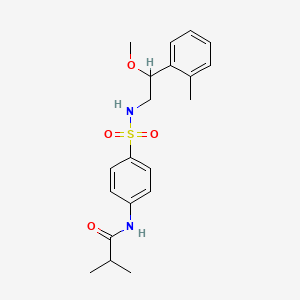

![molecular formula C15H17N5O4 B2720641 2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid CAS No. 1010903-00-0](/img/structure/B2720641.png)

2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Bifunctional Organocatalysis

Imidazol-1-yl-acetic acid, a related structure, has been introduced as an efficient, recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This catalyst is water-soluble, allowing for separation from products via simple filtration and can be recycled up to eight consecutive runs without losing efficiency (Nazari et al., 2014).

Biomimetic Oxidation Systems

A biomimetic electrochemical system using manganese tetraphenylporphyrin chloride and imidazole, alongside acetic acid as a proton donor, has been shown to activate dioxygen and epoxidize various alkenes with good yields. This system mimics natural oxidation processes and offers a novel method for alkene epoxidation (Leduc et al., 1988).

Antimicrobial Compound Synthesis

Research has synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating antimicrobial activities against both Gram-positive and Gram-negative bacteria. This shows the potential for developing new antibiotics based on the chemical structure similar to 2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid (Sharma et al., 2004).

Crystal Engineering

The design and synthesis of modified purine ligands and their interaction with transition metal ions have been explored for crystal engineering purposes. Such interactions have led to the formation of two-dimensional polymeric structures and discrete dimers, showcasing the versatility of purine derivatives in designing new material structures (Mohapatra & Verma, 2016).

Ionic Liquids and Electrochromic Devices

Imidazolium-based ionic liquid derivatives have been prepared and applied in electrochromic devices. These novel proton-conducting electrolytes exhibit significant potential for use in energy-efficient windows, displays, and other applications requiring controlled light transmission (Vuk et al., 2008).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-5-6-18-8(2)9(3)20-11-12(16-14(18)20)17(4)15(24)19(13(11)23)7-10(21)22/h5H,1,6-7H2,2-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKQQMWMTVSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((2-fluorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720558.png)

methyl}amino)acetamide](/img/structure/B2720560.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)

![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)

![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)

![N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720581.png)